2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1019098-12-4
VCID: VC11929374
InChI: InChI=1S/C22H18ClFN6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C
Molecular Formula: C22H18ClFN6O
Molecular Weight: 436.9 g/mol

2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide

CAS No.: 1019098-12-4

Cat. No.: VC11929374

Molecular Formula: C22H18ClFN6O

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide - 1019098-12-4

Specification

CAS No. 1019098-12-4
Molecular Formula C22H18ClFN6O
Molecular Weight 436.9 g/mol
IUPAC Name 2-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-6-fluorobenzamide
Standard InChI InChI=1S/C22H18ClFN6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31)
Standard InChI Key VBKOPRNEYVBWMG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C

Introduction

2-Chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H18ClFN6O, and it has a molecular weight of approximately 436.9 g/mol. This compound features a chloro group, a fluorobenzamide moiety, and a pyrazole derivative, which are crucial for its biological activities.

Structural Features and Synthesis

The compound's structure includes a pyridazine ring connected to a pyrazole ring, both of which are known for their pharmacological effects. The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful optimization of reaction conditions to maximize yield and purity.

Compound ComponentDescription
Pyrazole RingKnown for various pharmacological effects, including anti-inflammatory and anticancer properties.
Pyridazine RingOften involved in biological pathways, contributing to the compound's potential therapeutic applications.
Chloro GroupCommon in pharmaceuticals, contributing to the compound's reactivity and biological activity.
Fluorobenzamide MoietyEnhances the compound's stability and interaction with biological targets.

Potential Biological Activities

Preliminary studies suggest that compounds similar to 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory pathways. The presence of the pyrazole ring is often associated with various pharmacological effects.

Biological ActivityDescription
Anti-CancerPotential to inhibit tumor growth by interacting with specific enzymes or receptors involved in cancer cell proliferation.
Anti-InflammatoryMay modulate inflammatory responses by targeting key enzymes or pathways involved in inflammation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and surface plasmon resonance can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

TechniquePurpose
Molecular DockingPredicts how the compound binds to biological targets, helping to identify potential therapeutic applications.
Surface Plasmon ResonanceQuantitatively measures the binding affinity of the compound to specific biological targets.

Comparison with Analogous Compounds

Several compounds share structural similarities with 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide. These include:

  • 2-Chloro-N-(2-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamide: Features an ethyl substitution, altering its reactivity compared to the target compound.

  • 3-Chloro-N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Oxoethyl)benzamide: Contains an oxo group, which impacts its biological activity differently.

  • 4-[3-(2-Amino-3,5-Dibromophenyl)-1-(4-Fluorobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-yl]benzonitrile: Incorporates a benzonitrile moiety, potentially broadening its spectrum of biological activity.

CompoundUnique Features
2-Chloro-N-(2-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamideEthyl substitution alters reactivity.
3-Chloro-N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Oxoethyl)benzamideDifferent functional group impacts activity.
4-[3-(2-Amino-3,5-Dibromophenyl)-1-(4-Fluorobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-yl]benzonitrileBroader spectrum of biological activity due to benzonitrile moiety.

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